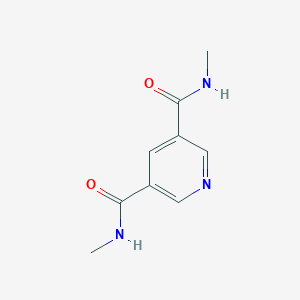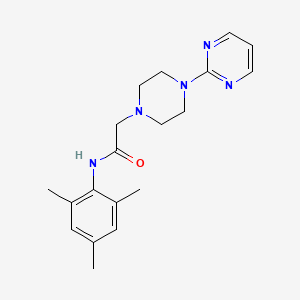![molecular formula C14H23N3O2S B7638293 N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)
N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide, commonly known as PMS, is a chemical compound used in scientific research. It belongs to the class of compounds called phenylpiperazines and has been studied for its potential therapeutic applications. In
作用機序
PMS acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also has an affinity for alpha-1 adrenergic receptors. These actions result in an increase in dopamine and serotonin levels in the brain, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
PMS has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, as well as to decrease the activity of the enzyme monoamine oxidase (MAO). PMS has also been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
One advantage of using PMS in lab experiments is its specificity for dopamine D2 and serotonin 5-HT1A receptors. This allows researchers to study the effects of these receptors in isolation. However, PMS has a relatively short half-life, which may limit its use in some experiments. Additionally, PMS has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not well established.
将来の方向性
There are several future directions for research on PMS. One area of interest is its potential use as a treatment for neurological disorders such as schizophrenia and depression. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Finally, researchers may continue to explore the biochemical and physiological effects of PMS to better understand its mechanism of action.
合成法
The synthesis of PMS involves the reaction of 1-benzylpiperazine with 1-chloro-3-(methylsulfonyl)propane in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography. The yield of PMS is around 50%, and the purity can be determined using techniques such as high-performance liquid chromatography (HPLC).
科学的研究の応用
PMS has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and depression. It has been found to have an affinity for dopamine D2 receptors and serotonin 5-HT1A receptors, which are implicated in these disorders. PMS has also been studied for its potential use as an analgesic and anti-inflammatory agent.
特性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-13(12-15-20(2,18)19)16-8-10-17(11-9-16)14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMUMUHBWRSWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Cyclopentylamino)-2-oxoethyl] 3-(2-methoxyphenyl)propanoate](/img/structure/B7638215.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(cyclohexen-1-yl)-N-ethylacetamide](/img/structure/B7638231.png)
![ethyl 6-[[[2-(2,6-dimethylanilino)-2-oxoethyl]-methylamino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7638237.png)
![1-[(2-Thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7638239.png)
![(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl (2S)-2-(4-chlorophenoxy)propanoate](/img/structure/B7638243.png)
![4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638264.png)





![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)